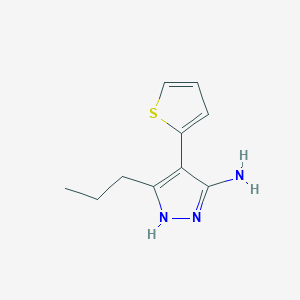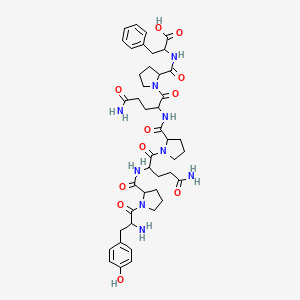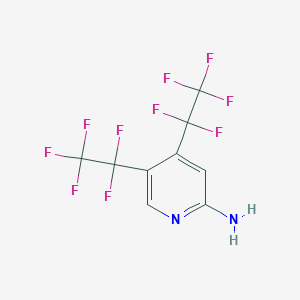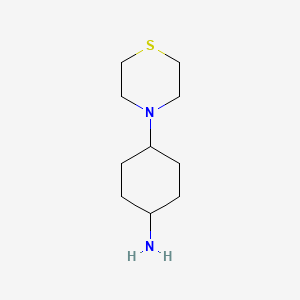
2-Chloro-6-ethylpyridine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbonyl chloride group at the 4-position, a chlorine atom at the 2-position, and an ethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- typically involves the chlorination of 4-pyridinecarboxylic acid derivatives. One common method is the reaction of 4-pyridinecarboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Hydrolysis: The hydrolysis reaction is usually performed in the presence of water and a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
Coupling Reactions: Suzuki-Miyaura coupling reactions involve the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted pyridine derivatives.
Hydrolysis: The major product is 4-pyridinecarboxylic acid, 2-chloro-6-ethyl-.
Coupling Reactions: The major products are biaryl derivatives with various functional groups.
科学的研究の応用
4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new derivatives. The chlorine atom at the 2-position can also participate in substitution reactions, further expanding the compound’s reactivity profile.
類似化合物との比較
Similar Compounds
2-Chloro-6-methylpyridine-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
2-Chloropyridine-3-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 3-position.
2,4-Dichloropyrimidine-5-carbonyl chloride: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-Pyridinecarbonylchloride, 2-chloro-6-ethyl- is unique due to the presence of both a chlorine atom and an ethyl group on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination of substituents makes it a valuable intermediate in the synthesis of diverse organic molecules.
特性
CAS番号 |
89938-71-6 |
|---|---|
分子式 |
C8H7Cl2NO |
分子量 |
204.05 g/mol |
IUPAC名 |
2-chloro-6-ethylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-2-6-3-5(8(10)12)4-7(9)11-6/h3-4H,2H2,1H3 |
InChIキー |
NZWWFIVRJONKJH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=C1)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12113003.png)


![6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12113027.png)


![Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-](/img/structure/B12113059.png)




![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine](/img/structure/B12113084.png)
![1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-](/img/structure/B12113091.png)

